Acetylcimigenol-3-O-alpha-L-arabinopyranside
Overview
Description
Acetylcimigenol Arabinoside is a triterpene glycoside, a type of natural compound primarily found in plants of the Cimicifuga genus . It is known for its biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylcimigenol Arabinoside is typically isolated from natural sources such as Cimicifuga foetida. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through chemical reactions involving the glycosylation of cimigenol with arabinose under specific conditions.
Industrial Production Methods: Industrial production of Acetylcimigenol Arabinoside involves large-scale extraction from plant materials, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Types of Reactions:
Oxidation: Acetylcimigenol Arabinoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Acetylcimigenol Arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpene glycosides.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Acetylcimigenol Arabinoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s glycoside structure allows it to interact with specific receptors and enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Cimigenol: Another triterpene glycoside with similar biological activities.
Shengmanol: A related compound with comparable therapeutic potential.
Cycloartane Triterpenoids: A class of compounds with structural similarities and similar biological effects.
Uniqueness: Acetylcimigenol Arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJMZHKJYHVFF-NETQQFODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402513-88-6 | |
Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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